6-(Difluoromethoxy)-1H-indole-2-carboxylic acid
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Overview
Description
The compound “6-(Difluoromethoxy)-1H-indole-2-carboxylic acid” is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . The “6-(Difluoromethoxy)” part suggests the presence of a difluoromethoxy group attached to the 6th carbon of the indole structure.
Molecular Structure Analysis
As for the molecular structure, the indole portion of the molecule is aromatic and planar. The difluoromethoxy group and the carboxylic acid group may introduce some steric hindrance and electronic effects, which could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating difluoromethoxy group and the electron-withdrawing carboxylic acid group. The presence of these groups could make the compound susceptible to various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .Scientific Research Applications
Environmental Distribution and Impact
- Novel fluorinated compounds, including perfluoroalkyl ether carboxylic and sulfonic acids, have been studied for their occurrence in surface waters globally. These compounds are emerging due to restrictions on long-chain per- and polyfluoroalkyl substances (PFASs). Their global dispersal and distribution in surface waters indicate their potential environmental impact (Pan et al., 2018).
Synthesis and Biological Activity
- Regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids, including 6-(Difluoromethoxy)-1H-indole-2-carboxylic acid, are valuable for synthesizing biologically active molecules. These compounds have been prepared using modern organometallic methods, demonstrating their importance in medicinal chemistry (Leconte & Ruzziconi, 2002).
Protein Conformation Regulation
- Fragments like indole-6-carboxylic acid have been identified as binders in the flap site of HIV protease. Such compounds bind to the closed form of the protease, indicating their potential in influencing protein conformation and function, which can have implications in drug development (Tiefenbrunn et al., 2013).
Photochemical Studies
- The photochemistry of fluorinated carboxylic acids, including those related to this compound, has been investigated. These studies are crucial for understanding the phototoxicity of such compounds, which is important in the development of photostable and safer therapeutic agents (Fasani et al., 1999).
Electrochromic-Supercapacitor Applications
- Poly(indole-6-carboxylic acid) vertical nanowire arrays have been developed with notable electrochromic and capacitive performance. This research highlights the potential application of indole-6-carboxylic acid derivatives in smart windows with energy storage functions, blending energy utilization with electrochromic properties (Li et al., 2019).
Mechanism of Action
Target of Action
Indole derivatives have been found to interact with various biological targets, including enzymes and receptors
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with signal transduction pathways . The difluoromethoxy group may enhance the compound’s binding affinity or selectivity for its targets .
Biochemical Pathways
Indole derivatives can influence various biochemical pathways, including those involved in the synthesis and degradation of proteins, nucleic acids, and lipids . The compound’s effects on these pathways could lead to changes in cellular functions and physiological processes.
Pharmacokinetics
Similar compounds, such as fluoroquinolones, have been found to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The compound’s difluoromethoxy group may influence its ADME properties, potentially affecting its bioavailability .
Result of Action
Indole derivatives can exert various effects at the molecular and cellular levels, such as modulation of gene expression, alteration of cellular signaling, and induction of cell death . The compound’s effects could depend on its specific targets and mode of action.
Action Environment
The action of 6-(Difluoromethoxy)-1H-indole-2-carboxylic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For example, the compound’s activity could be affected by the pH of the environment, as the ionization state of the compound can influence its interaction with its targets. Additionally, the compound’s stability and efficacy could be affected by temperature and the presence of other molecules.
Future Directions
Properties
IUPAC Name |
6-(difluoromethoxy)-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO3/c11-10(12)16-6-2-1-5-3-8(9(14)15)13-7(5)4-6/h1-4,10,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGCXNWVUOOFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091848-23-4 |
Source
|
Record name | 6-(difluoromethoxy)-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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